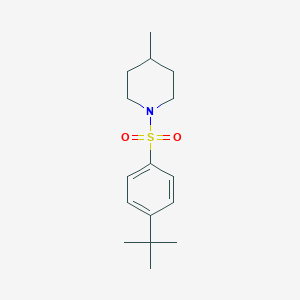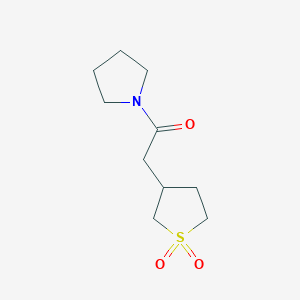![molecular formula C19H14N2O4 B241676 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one, also known as quinoline-3-carboxylic acid derivative, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to scavenge free radicals and protect against oxidative stress. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one is its potent biological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one. One potential direction is the development of novel analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one involves the condensation of 2-hydroxy-1,4-naphthoquinone with 3-carboxyquinoline in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases. In addition, this compound has been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one |
|---|---|
Molekularformel |
C19H14N2O4 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C19H14N2O4/c22-16-10-5-1-3-7-14(10)20-18(24)12(16)9-13-17(23)11-6-2-4-8-15(11)21-19(13)25/h1-8H,9H2,(H2,20,22,24)(H2,21,23,25) |
InChI-Schlüssel |
CSHUEODATSDMQW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)CC3=C(NC4=CC=CC=C4C3=O)O |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC3=C(C4=CC=CC=C4NC3=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)CC3=C(NC4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)